N,N'-(Ethane-1,2-diyl)bis(N-butyldodecanamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide): is a synthetic organic compound characterized by its unique structure, which includes two butyldodecanamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) typically involves the reaction of ethane-1,2-diamine with butyldodecanoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives
Reduction: Amines and alcohols
Substitution: Alkylated amides
Scientific Research Applications
Chemistry: N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a model molecule to study the interactions of amides with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its amide groups can be modified to enhance binding affinity and selectivity for biological targets.
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be employed in the formulation of lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic butyldodecanamide chains can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(N-ethylacetamide)
- N,N’-(Ethane-1,2-diyl)bis(N-propylbenzamide)
Comparison: N,N’-(Ethane-1,2-diyl)bis(N-butyldodecanamide) is unique due to its long hydrophobic chains, which impart distinct physicochemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. The presence of butyldodecanamide groups also enhances its interaction with lipid membranes, making it more effective in biological applications.
Properties
CAS No. |
61797-54-4 |
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Molecular Formula |
C34H68N2O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
N-butyl-N-[2-[butyl(dodecanoyl)amino]ethyl]dodecanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-13-15-17-19-21-23-25-27-33(37)35(29-11-7-3)31-32-36(30-12-8-4)34(38)28-26-24-22-20-18-16-14-10-6-2/h5-32H2,1-4H3 |
InChI Key |
SHRJUABBCRUBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCCC)CCN(CCCC)C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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